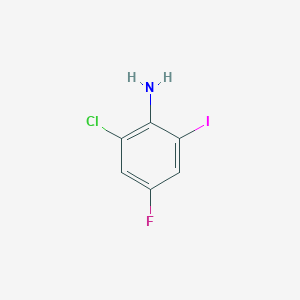

2-Chloro-4-fluoro-6-iodoaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-fluoro-6-iodoaniline is an organic compound with the molecular formula C6H4ClFIN. It is a halogenated aniline derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is a white to pale yellow crystalline solid and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Nitration and Reduction: The starting material, such as 4-chloronitrobenzene, undergoes nitration to introduce a nitro group, followed by reduction to form 4-chloroaniline.

Fluorination: The 4-chloroaniline is then subjected to fluorination using reagents like hydrogen fluoride or a fluorinating agent to introduce the fluorine atom.

Iodination: Finally, the fluorinated intermediate is iodinated using iodine or an iodinating agent to yield this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-fluoro-6-iodoaniline undergoes various chemical reactions, including:

Nucleophilic Substitution: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride

Major Products:

Substituted Anilines: Products with different substituents replacing the halogen atoms.

Aromatic Amines: Products formed through coupling reactions with other aromatic compounds

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-Chloro-4-fluoro-6-iodoaniline serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of halogens can enhance the biological activity of the resulting molecules. For instance, halogenated anilines have been studied for their potential as P2X3 receptor antagonists, which are relevant in pain management and other therapeutic areas . The substitution pattern on the aniline ring influences the pharmacological properties, making compounds like this compound attractive candidates for drug development.

Case Study: Anticancer Activity

Research has shown that compounds containing halogenated anilines exhibit significant anticancer activities. For example, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in vitro. The incorporation of iodine and fluorine atoms has been associated with improved selectivity and potency against cancer cell lines .

Organic Synthesis

Versatile Intermediate

In organic synthesis, this compound is utilized as a versatile building block for constructing more complex organic molecules. Its reactivity allows it to undergo various coupling reactions, including Suzuki and Sonogashira reactions, which are essential for forming carbon-carbon bonds. This property is particularly useful in synthesizing biologically active compounds and materials.

Table: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base (e.g., K2CO3) | Biaryl compounds |

| Sonogashira Reaction | CuI catalyst, base (e.g., TEA) | Alkynylated products |

| Nucleophilic Substitution | Strong nucleophile (e.g., amines) | Various substituted anilines |

Material Science

Development of Functional Materials

The unique electronic properties of halogenated anilines make them suitable for developing functional materials such as dyes and polymers. For instance, research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and optical properties . This application is particularly relevant in the fields of electronics and photonics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-6-iodoaniline depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The presence of halogen atoms enhances its binding affinity and specificity. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogens, which affect the nucleophilicity and electrophilicity of the compound .

Comparison with Similar Compounds

2-Fluoro-4-iodoaniline: Similar structure but lacks the chlorine atom.

4-Chloro-2-fluoroaniline: Similar structure but lacks the iodine atom.

2-Iodoaniline: Similar structure but lacks the chlorine and fluorine atoms

Uniqueness: 2-Chloro-4-fluoro-6-iodoaniline is unique due to the presence of three different halogen atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-6-iodoaniline?

- Methodological Answer : A multistep synthesis is typically employed. Begin with halogenation of aniline derivatives under controlled conditions. For example:

Introduce fluorine via diazotization followed by Schiemann reaction (using NaNO₂/HBF₄).

Chlorination can be achieved using Cl₂ or SOCl₂ in the presence of a catalyst (e.g., FeCl₃).

Iodination via Ullmann coupling or electrophilic substitution using KI and an oxidizing agent (e.g., H₂O₂).

Purify intermediates via column chromatography and validate each step with TLC. Ensure inert atmosphere for iodine incorporation due to its sensitivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions and electronic environments. Fluorine (¹⁹F NMR) and iodine’s inductive effects will cause distinct splitting patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and isotopic patterns (e.g., iodine’s 127/129 amu split). Electron ionization (EI) is suitable for fragmentation analysis .

- IR Spectroscopy : Detect NH₂ stretching (~3400 cm⁻¹) and C-Cl/C-F vibrations (700-500 cm⁻¹). Cross-reference with databases for validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in amber glass under inert gas (argon) to prevent photodegradation.

- Neutralize waste with dilute NaOH before disposal. Document reactivity with incompatible agents (e.g., strong oxidizers) .

Q. How can researchers conduct a systematic literature review on halogenated anilines?

- Methodological Answer :

- Use databases like SciFinder and Reaxys with keywords: “halogenated aniline derivatives,” “substituent effects,” and “synthetic protocols.”

- Apply Boolean operators (AND/OR) and filters for peer-reviewed articles (2015–2025).

- Critically evaluate methodologies in 10–15 seminal papers to identify gaps (e.g., limited data on iodine’s steric effects) .

Advanced Questions

Q. How can X-ray crystallography using SHELX refine the structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

- Structure Solution : SHELXD identifies heavy atoms (iodine) via Patterson methods.

- Refinement : SHELXL refines positional parameters, anisotropic displacement, and hydrogen bonding. Validate with R-factor (<5%) and residual density maps. Compare bond lengths/angles with DFT-optimized models .

Q. How to resolve contradictions between NMR and mass spectrometry data?

- Methodological Answer :

- Scenario : Discrepancies in molecular ion vs. expected molecular weight.

- Steps :

Re-run MS with ESI+ mode to minimize fragmentation.

Check NMR sample purity (e.g., residual solvents may suppress signals).

Use 2D NMR (COSY, HSQC) to confirm connectivity.

Cross-validate with elemental analysis or X-ray data .

Q. What computational methods predict the electronic effects of Cl, F, and I substituents?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) for reactivity trends.

- NBO Analysis : Quantify hyperconjugation (C-Cl σ→σ* interactions) and electrostatic potentials.

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMSO) .

Q. How to design experiments assessing nucleophilic aromatic substitution (NAS) reactivity?

- Methodological Answer :

Properties

Molecular Formula |

C6H4ClFIN |

|---|---|

Molecular Weight |

271.46 g/mol |

IUPAC Name |

2-chloro-4-fluoro-6-iodoaniline |

InChI |

InChI=1S/C6H4ClFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 |

InChI Key |

BDVKRKWZIHIBOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.